molecular formula C21H20ClN3O B6120175 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide

3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide

Cat. No. B6120175
M. Wt: 365.9 g/mol
InChI Key: JRGZVXGOHCJROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.

Mechanism of Action

3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition leads to decreased activation of downstream signaling pathways, including NF-κB and AKT. This ultimately leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been shown to have potent anti-tumor activity in various B-cell malignancies. Additionally, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been shown to have a favorable safety profile in preclinical toxicology studies.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of B-cell receptor signaling. However, one limitation is that 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has a relatively short half-life, which may limit its efficacy in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide. One area of interest is the combination of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide with other targeted therapies or chemotherapy agents to enhance its anti-tumor activity. Additionally, there is interest in exploring the role of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide in other B-cell malignancies beyond CLL, MCL, and DLBCL. Finally, there is ongoing research on the development of more potent and selective BTK inhibitors, which may have advantages over 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide in certain experimental settings.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with 2-pyrazinylmethanol to form 2-(2-pyrazinylmethoxy)benzonitrile. This intermediate is then reacted with N-methyl-N-phenylpropanamide in the presence of a base to form the desired product, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide. The overall yield of the synthesis is around 35%.

Scientific Research Applications

3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies.

properties

IUPAC Name

3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(pyrazin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-25(15-17-14-23-11-12-24-17)21(26)13-19(16-7-3-2-4-8-16)18-9-5-6-10-20(18)22/h2-12,14,19H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGZVXGOHCJROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide

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